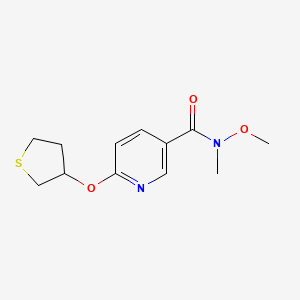

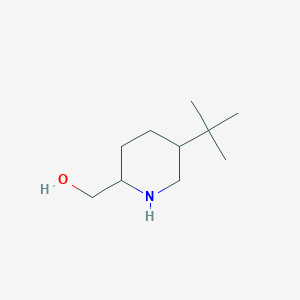

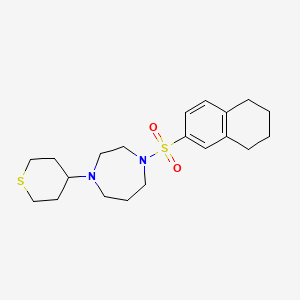

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide (MM-102) is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is a key signaling pathway involved in the growth and survival of cancer cells. The purpose of

Applications De Recherche Scientifique

Nicotinamide N-Methyltransferase (NNMT) in Cancer Research

Nicotinamide N-methyltransferase (NNMT) is significantly overexpressed in various human cancers, impacting tumorigenesis through mechanisms that are still being uncovered. Research indicates that NNMT disrupts the methylation potential in cancer cells by consuming methyl units from S-adenosyl methionine, leading to the creation of 1-methylnicotinamide. This process results in altered epigenetic states characterized by hypomethylated histones and cancer-related proteins, alongside heightened expression of pro-tumorigenic gene products. These insights suggest a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting NNMT as a potential target for cancer therapy (Ulanovskaya et al., 2013).

Metabolic Regulation and Obesity

NNMT plays a role in metabolic regulation beyond its function in cancer. Studies have shown that NNMT expression and the levels of its metabolic product, 1-methylnicotinamide, are associated with obesity and type-2 diabetes. This association is seen in the enzyme's activity in adipose tissue, suggesting its involvement in metabolic disorders. Inhibiting NNMT has been proposed as a strategy to reduce metabolic disease risk, as demonstrated by small molecule inhibitors that can lead to insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease (Kannt et al., 2018).

NNMT in Metabolic Pathways Regulation

Research highlights the role of NNMT in regulating hepatic nutrient metabolism through mechanisms such as stabilizing sirtuin 1 protein. This regulatory pathway suggests that NNMT and its products could influence various metabolic processes, offering potential avenues for therapeutic intervention in metabolic diseases (Hong et al., 2015).

Synthesis and Biological Activity of Nicotinamide Derivatives

The synthesis of novel nicotinamide derivatives, including those with substitutions at the 6-position, has been explored for their potential biological activities, such as anticancer and herbicidal effects. These studies contribute to the development of new therapeutic agents and agricultural chemicals based on nicotinamide's structural framework (Ross, 1967).

Propriétés

IUPAC Name |

N-methoxy-N-methyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-14(16-2)12(15)9-3-4-11(13-7-9)17-10-5-6-18-8-10/h3-4,7,10H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIYRJVTYHVDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OC2CCSC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)